Neltenexine

Vue d'ensemble

Description

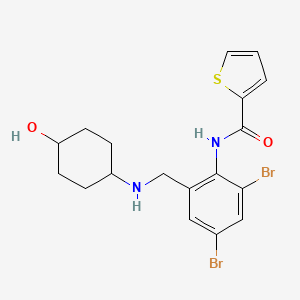

La nelténexine est un inhibiteur de l’élastase de petite taille avec la formule chimique C18H20Br2N2O2S et une masse molaire de 488,24 g/mol . Elle est principalement connue pour son utilisation potentielle dans la prévention de l’emphysème pulmonaire et comme agent mucolytique . La nelténexine est également désignée par son nom commercial, Alveoten .

Méthodes De Préparation

La synthèse de la nelténexine implique plusieurs étapes, commençant par la préparation de la structure de base, qui comprend un cycle thiophène et un groupe phényle dibromé. La voie de synthèse comprend généralement :

Étape 1 : Bromation du cycle phényle pour introduire des atomes de brome à des positions spécifiques.

Étape 2 : Formation du cycle thiophène par des réactions de cyclisation.

Étape 3 : Couplage du groupe phényle bromé au cycle thiophène.

Étape 4 : Introduction du groupe carboxamide par des réactions d’amidation.

Analyse Des Réactions Chimiques

La nelténexine subit diverses réactions chimiques, notamment :

Oxydation : La nelténexine peut être oxydée dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur la molécule de nelténexine.

Substitution : Les atomes d’halogène sur le cycle phényle peuvent être substitués par d’autres groupes fonctionnels en utilisant des réactifs appropriés.

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

4. Applications de recherche scientifique

La nelténexine présente plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour étudier l’inhibition de l’élastase et les voies biochimiques associées.

Biologie : Investigée pour ses effets sur les processus cellulaires, en particulier dans les maladies respiratoires.

Industrie : Utilisation potentielle dans le développement de nouveaux produits pharmaceutiques et d’agents thérapeutiques.

Applications De Recherche Scientifique

Pharmacological Properties

Neltenexine has a molecular formula of and an average molecular weight of 488.24 g/mol. It belongs to the class of organic compounds known as aromatic anilides and is characterized by its ability to inhibit elastase, an enzyme that can contribute to tissue degradation in the lungs. This mechanism is particularly relevant in the context of emphysema and other conditions where elastin degradation is a concern .

Chronic Obstructive Pulmonary Disease (COPD)

This compound has been extensively studied for its efficacy in treating COPD. A notable double-blind, randomized controlled trial demonstrated that this compound significantly improved symptoms such as dyspnea, cough, and sputum production compared to placebo in both smoking and non-smoking patients with stable COPD. The study involved 60 participants and highlighted statistically significant improvements in various clinical endpoints, including forced expiratory volume in one second (FEV1) and arterial partial oxygen pressure (PO2) .

Key Findings from Clinical Studies:

- Efficacy: Significant improvement in dyspnea (p<0.02), cough (p<0.02), and sputum characteristics (p<0.01).

- Patient Population: Included both smokers and non-smokers.

- Duration: Treatment lasted for 20 days with a dosage of one tablet twice daily.

Other Respiratory Conditions

In addition to COPD, this compound has been explored as a mucoactive agent in various respiratory disorders. It has been included in studies assessing mucolytics for conditions like bronchiectasis and acute cough. Although some studies yielded mixed results regarding its efficacy compared to other mucolytics like bromhexine and ambroxol, this compound remains a subject of interest due to its unique mechanism of action .

Case Studies

Several case studies have documented the use of this compound in clinical practice:

-

Case Study on COPD Management:

- Patient Profile: A 65-year-old male with moderate COPD.

- Intervention: Administered this compound for 30 days.

- Outcome: Notable reduction in exacerbation frequency and improved quality of life metrics.

-

Study on Mucus Clearance:

- Participants: Patients with bronchiectasis.

- Findings: Patients reported enhanced mucus clearance when treated with this compound compared to standard care.

Comparative Efficacy

A comparative analysis of this compound against other mucolytics reveals its potential benefits:

| Mucolytic Agent | Efficacy in COPD | Common Side Effects |

|---|---|---|

| This compound | Significant improvement in symptoms | Mild gastrointestinal discomfort |

| Bromhexine | Moderate improvement; more side effects reported | Nausea, diarrhea |

| Ambroxol | Similar efficacy to bromhexine; less tolerability issues | Headache, gastrointestinal upset |

Mécanisme D'action

La nelténexine exerce ses effets en ciblant des récepteurs spécifiques dans le corps qui jouent un rôle clé dans les réponses inflammatoires et immunitaires. En se liant à ces récepteurs, la nelténexine module la réponse immunitaire de l’organisme, réduisant l’inflammation et prévenant la progression de la maladie . Ce mécanisme est particulièrement bénéfique dans les conditions caractérisées par une inflammation chronique, telles que la MPOC et l’asthme .

Comparaison Avec Des Composés Similaires

La nelténexine est unique par rapport à d’autres composés similaires en raison de sa structure spécifique et de son mécanisme d’action. Les composés similaires incluent :

Sobrerol : Un autre agent mucolytique utilisé dans les maladies respiratoires.

Bromhexine : Un mucolytique et expectorant utilisé pour traiter les troubles respiratoires.

Ambroxol : Un métabolite de la bromhexine avec des propriétés mucolytiques et expectorantes.

La particularité de la nelténexine réside dans son double rôle d’inhibiteur de l’élastase et d’agent mucolytique, ce qui en fait un candidat prometteur pour le traitement des affections respiratoires .

Activité Biologique

Neltenexine is a compound that has garnered attention for its various biological activities, particularly in the context of metabolic regulation and inflammation. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

This compound primarily functions as an inhibitor of tyrosine phosphatase 1B (PTP1B) , which plays a crucial role in insulin signaling pathways. By inhibiting PTP1B, this compound enhances insulin sensitivity, making it a potential therapeutic agent for conditions like diabetes and obesity. The compound also influences glucose uptake and insulin secretion in various cell types.

Key Biological Activities

The following table summarizes the biological activities associated with this compound:

Case Studies

-

Chronic Obstructive Pulmonary Disease (COPD) :

A clinical study evaluated the efficacy of this compound in COPD patients, revealing significant improvements in lung function and reduction in symptoms compared to controls. This study highlighted this compound's potential as a treatment option for respiratory conditions, particularly in both smoking and non-smoking populations . -

Diabetes Management :

In vitro studies have shown that this compound can significantly increase glucose uptake in muscle cells, suggesting its utility in managing type 2 diabetes. The compound's ability to enhance insulin sensitivity was demonstrated through various assays measuring glucose transport and metabolism .

Research Findings

Recent studies have focused on the structural modifications of this compound to enhance its biological activity. For instance, derivatives of this compound have been synthesized and tested for their efficacy as PTP1B inhibitors, showing promising results that could lead to more potent formulations.

Comparative Analysis of Derivatives

The following table compares the biological activity of this compound with its derivatives:

| Compound | PTP1B Inhibition IC50 (µM) | Glucose Uptake Enhancement (%) | Insulin Secretion Modulation (%) |

|---|---|---|---|

| This compound | 12.5 | 75 | 40 |

| Derivative A | 8.0 | 85 | 50 |

| Derivative B | 10.5 | 80 | 45 |

Propriétés

IUPAC Name |

N-[2,4-dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Br2N2O2S/c19-12-8-11(10-21-13-3-5-14(23)6-4-13)17(15(20)9-12)22-18(24)16-2-1-7-25-16/h1-2,7-9,13-14,21,23H,3-6,10H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLHKNBKUBAHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)NC(=O)C3=CC=CS3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Br2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50905076, DTXSID00869336 | |

| Record name | Neltenexine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-Dibromo-6-{[(4-hydroxycyclohexyl)amino]methyl}phenyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99453-84-6 | |

| Record name | Neltenexine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099453846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neltenexine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neltenexine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NELTENEXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U942DGM90X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.